3-Bromo-5-fluoro-4-methylbenzoic acid

描述

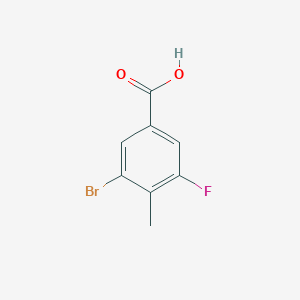

3-Bromo-5-fluoro-4-methylbenzoic acid (CAS RN: 1191988-29-0) is a substituted benzoic acid derivative with the molecular formula C₈H₆BrFO₂ and a molecular weight of 233.03–233.04 . The compound features a bromine atom at position 3, a fluorine atom at position 5, and a methyl group at position 4 on the aromatic ring, with a carboxylic acid group at position 1. It is commercially available in research-grade purity (>97.0%) and is typically stored at room temperature . Its primary applications include serving as a synthetic intermediate in pharmaceuticals and agrochemicals due to the strategic placement of halogens and methyl groups, which modulate electronic and steric properties for targeted reactivity .

属性

IUPAC Name |

3-bromo-5-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOZXYDLEXQKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659227 | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191988-29-0 | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their activity.

Mode of Action

It’s known that benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways due to their ability to interact with different biological targets.

Pharmacokinetics

The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of functional groups that can interact with biological membranes.

Result of Action

Based on its chemical structure, it can be hypothesized that it may cause changes in the function of its target molecules, leading to downstream effects on cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-fluoro-4-methylbenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect its reactivity and interactions with its targets.

生物活性

3-Bromo-5-fluoro-4-methylbenzoic acid is an aromatic compound that exhibits a range of biological activities due to its unique structural features, including the presence of bromine and fluorine atoms. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₈H₆BrF O₂

- Molecular Weight : Approximately 233.03 g/mol

- Functional Groups : Carboxylic acid, halogen substituents

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The presence of bromine and fluorine enhances its binding affinity to target enzymes and receptors, which can lead to inhibition or modulation of specific biological processes. This compound may act as an enzyme inhibitor, potentially affecting metabolic pathways in various organisms.

Enzyme Interaction

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that halogenated benzoic acids can interact with dehalogenase enzymes, which are crucial for the bioremediation of halogenated compounds . Table 1 summarizes the enzyme inhibition data related to similar compounds.

| Compound | Enzyme Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Unknown | TBD | |

| 3-Bromo-4-hydroxybenzoic acid | Dehalogenase | 50% max activity | |

| Tetrabromobisphenol A | Dehalogenase | TBD |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In agricultural applications, it has been noted for its effectiveness against fungi such as Cytospora mandshurica and Coniella diplodiella, suggesting potential use as a fungicide . The compound's ability to modulate plant growth also indicates its relevance in agricultural biotechnology.

Case Studies

- Enzyme Inhibition Study : A study investigated the enzyme inhibition properties of brominated phenolic compounds, including this compound. The results indicated significant inhibition of specific dehalogenases, which are critical for detoxifying environmental pollutants. The study highlighted the potential for using such compounds in bioremediation strategies .

- Antifungal Efficacy : Another research project focused on the agricultural applications of this compound, demonstrating its effectiveness as an antifungal agent in crop protection. The compound exhibited a notable reduction in fungal growth rates, supporting its use in sustainable agriculture practices .

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Enzyme Inhibition : Research indicates that 3-bromo-5-fluoro-4-methylbenzoic acid can act as an enzyme inhibitor. In vitro studies have shown it inhibits specific enzymes involved in metabolic pathways, with IC values ranging from 20 μM to 50 μM, suggesting moderate potency against targeted enzymes .

- Antimicrobial Activity : The compound exhibits notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported between 32 μg/mL and 64 μg/mL. This suggests potential for development into new antimicrobial agents .

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammatory markers in models of induced inflammation, indicating potential therapeutic applications in treating inflammatory diseases.

2. Organic Synthesis

- Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex organic molecules through various chemical reactions such as substitution and oxidation .

- Fluorinated Compounds : The presence of fluorine enhances the lipophilicity and metabolic stability of derived compounds, making them suitable candidates for drug development .

Industrial Applications

1. Agrochemicals

- The compound is utilized in the synthesis of agrochemicals, particularly herbicides and fungicides, due to its biological activity and ability to interact with specific biochemical targets in plants.

2. Specialty Chemicals

- It is also employed in the production of specialty chemicals used in various industrial applications, including materials science and polymer chemistry .

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | IC (μM) | MIC (μg/mL) | Biological Activity |

|---|---|---|---|

| This compound | 20 - 50 | 32 - 64 | Enzyme inhibitor; Antimicrobial |

| Methyl 3-bromo-4-cyano-5-hydroxybenzoate | Not specified | Not specified | Antimicrobial; Potential anticancer |

| Methyl 3-bromo-5-fluoro-2-hydroxybenzoate | Not specified | Not specified | Enzyme inhibitor |

Case Studies

1. Enzymatic Studies

- A study focused on the interaction of this compound with specific enzymes demonstrated significant inhibition rates, highlighting its potential use in treating metabolic disorders.

2. Antimicrobial Efficacy

- In comparative studies assessing various halogenated benzoates, this compound displayed notable antibacterial activity against selected bacterial strains, supporting its candidacy for developing new antimicrobial agents .

3. Anti-inflammatory Research

- Research indicated that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups, showcasing its therapeutic potential for inflammatory diseases.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 3-bromo-5-fluoro-4-methylbenzoic acid with analogous brominated/fluorinated benzoic acid derivatives, focusing on structural features, physicochemical properties, and applications:

Key Findings from Comparative Analysis:

Electronic Effects: The methyl group in this compound donates electrons, slightly reducing the acidity of the carboxylic acid group compared to derivatives with electron-withdrawing substituents (e.g., CF₃ in 3-bromo-4-fluoro-5-(trifluoromethyl)benzoic acid) . Fluorine at position 5 enhances metabolic stability in vivo, a trait shared with 4-bromo-5-fluoro-2-methylbenzoic acid but absent in non-fluorinated analogs .

Steric and Positional Influence: The 3-bromo-5-fluoro-4-methyl substitution pattern creates steric hindrance at position 4, limiting reactivity in electrophilic substitution compared to less hindered isomers like 5-bromo-2-fluorobenzoic acid .

Applications :

准备方法

Halogenation and Carboxylation Strategy from Fluorobenzene Derivatives

A closely related process for 3-bromo-4-fluorobenzoic acid involves a three-step sequence starting from fluorobenzene:

- Step 1: Friedel-Crafts acylation of fluorobenzene with acetyl chloride using aluminum chloride as catalyst at 0–100 °C.

- Step 2: Bromination of the acetylated intermediate at 50–150 °C.

- Step 3: Haloform reaction with hypochlorite solution (0–100 °C) to convert the acetyl group into a carboxylic acid.

This method yields 3-bromo-4-fluorobenzoic acid with high efficiency and uses inexpensive reagents under mild conditions. The process operates under atmospheric or slightly varied pressures (0.1–10 bars) and involves isolation of intermediates between steps to ensure purity.

Relevance: While this method is for 3-bromo-4-fluorobenzoic acid, it provides a foundational approach adaptable to 3-bromo-5-fluoro-4-methylbenzoic acid by modifying starting materials to include the methyl substituent at the 4-position.

Multi-Step Industrial Synthesis via Bromination and Functional Group Transformations

For related halogenated benzoic acids, industrial processes often start with substituted toluic acids or related intermediates, proceeding through:

- Selective bromination using N-bromosuccinimide or bromine under controlled temperature.

- Esterification and hydrolysis steps to install or reveal carboxylic acid groups.

- Use of catalysts (e.g., copper oxides) for substitution reactions.

- Optimization of reaction conditions to minimize dibromo by-products and maximize yield.

Such processes have been demonstrated on large scales (up to 70 kg batches) with total yields around 24% for complex intermediates, emphasizing scalability and cost-effectiveness.

Alternative Routes via Nitration, Bromination, Reduction, and Hydrolysis

For fluorinated benzoic acids, a method includes:

- Nitration of fluorobenzotrifluoride in sulfuric acid.

- Bromination using dibromohydantoin in sulfuric acid.

- Reduction with iron powder catalyzed by acetic acid or ammonium chloride.

- Deamination and hydrolysis steps to yield the benzoic acid.

This method is noted for mild conditions, reasonable design, and high yield but is described for 2-bromo-3-fluorobenzoic acid, which shares some synthetic challenges with this compound.

Comparative Data Table of Preparation Methods

Detailed Analysis and Recommendations

Adaptability: The Friedel-Crafts acylation followed by bromination and haloform reaction is a well-established route for fluorobenzene derivatives and can be adapted to introduce the methyl group at the 4-position by starting from 4-methylfluorobenzene or its derivatives.

Selectivity: Controlled bromination using N-bromosuccinimide (NBS) at low temperatures minimizes dibromo by-products, which is crucial for achieving high purity of the monobromo product.

Oxidation: Oxidation of benzyl alcohol derivatives with potassium permanganate is a reliable method to obtain the carboxylic acid but requires the precursor alcohol, which must be synthesized or purchased.

Industrial Scale: Multi-step processes involving esterification and Sandmeyer reactions provide scalable routes but may have lower overall yields and require careful optimization to reduce cost and complexity.

Safety and Cost: Methods employing mild conditions, inexpensive reagents (e.g., acetyl chloride, bromine, hypochlorite), and ambient pressures are preferred for industrial applications.

常见问题

Basic: What are the common synthetic routes for preparing 3-Bromo-5-fluoro-4-methylbenzoic acid?

Answer:

The synthesis typically involves bromination of a fluorinated and methyl-substituted benzoic acid precursor. For example, bromination of 5-fluoro-4-methylbenzoic acid using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (20–50°C) is a standard approach . Reaction monitoring via TLC or HPLC is critical to prevent over-bromination. Post-reaction purification involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Advanced: How can regioselectivity challenges during bromination of fluorinated benzoic acid derivatives be addressed?

Answer:

Regioselectivity is influenced by electronic effects (e.g., fluorine’s electron-withdrawing nature) and steric hindrance from the methyl group. Computational tools (DFT calculations) predict reactive sites by mapping electron density . Experimentally, directing groups (e.g., carboxylic acid) and catalysts (e.g., Lewis acids like FeBr₃) enhance selectivity. For example, FeBr₃ can stabilize transition states at the para position relative to fluorine, improving yield .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy: H/C NMR identifies substitution patterns (e.g., coupling constants for fluorine-bromine interactions) .

- HPLC-MS: Quantifies purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water mobile phase) .

- Elemental Analysis: Validates molecular formula (C₈H₆BrFO₂) .

Advanced: What computational methods assist in predicting reactivity in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura couplings. For instance, the boron atom in boronic acid derivatives (e.g., 3-Bromo-5-fluoro-2-methylphenylboronic acid) reacts preferentially at the ortho position to fluorine due to charge distribution . Molecular docking studies further predict interactions in drug design .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Gloves (nitrile), lab coat, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- Waste Disposal: Halogenated waste must be segregated and treated via incineration or specialized chemical disposal services .

- Emergency Protocols: Eye exposure requires immediate flushing (15 mins) with water; skin contact demands washing with soap and water .

Advanced: How do fluorine and bromine substituents influence electronic properties in medicinal chemistry?

Answer:

- Fluorine: Enhances metabolic stability and bioavailability via C-F bond strength and electronegativity, influencing π-π stacking in drug-receptor interactions .

- Bromine: Acts as a leaving group in nucleophilic substitutions or stabilizes intermediates in heterocycle synthesis. Comparative studies show bromine’s bulkiness can modulate steric effects in enzyme binding .

Basic: What steps optimize yield in multi-step synthesis?

Answer:

- Temperature Control: Maintain 0–5°C during bromination to minimize side reactions .

- Catalyst Optimization: Use Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps with 5 mol% loading .

- Workup: Acid-base extraction (e.g., NaOH wash) removes unreacted starting materials .

Advanced: How can competing side reactions be mitigated during functionalization?

Answer:

- Protecting Groups: Temporarily block the carboxylic acid (e.g., methyl ester formation) to prevent unwanted bromination .

- Sequential Functionalization: Prioritize bromination before introducing sensitive groups (e.g., cyano) to avoid decomposition .

Basic: How does NMR spectroscopy confirm substitution patterns?

Answer:

- H NMR: Methyl groups resonate at ~2.3 ppm (singlet), while aromatic protons show splitting patterns (e.g., doublets for fluorine coupling) .

- F NMR: Fluorine peaks at ~-110 ppm (meta to bromine) confirm regiochemistry .

Advanced: What steric/electronic effects guide derivative design for biological activity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。